
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine is a peptide compound composed of six amino acids: cysteine, serine, asparagine, and lysine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products Formed
Disulfide Bonds: Formed during oxidation of cysteine residues.
Free Thiol Groups: Result from the reduction of disulfide bonds.
Modified Peptides: Result from amino acid substitution reactions.
Aplicaciones Científicas De Investigación
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. The serine and asparagine residues can participate in hydrogen bonding and other interactions, affecting the peptide’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-alanine: Similar structure but with alanine instead of serine.
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-threonine: Similar structure but with threonine instead of serine.
Uniqueness
L-Cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-lysyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple serine residues allows for extensive hydrogen bonding, while the cysteine residue enables disulfide bond formation, contributing to the peptide’s stability and functionality.
Propiedades
Número CAS |
494846-87-6 |
|---|---|
Fórmula molecular |
C22H40N8O11S |
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C22H40N8O11S/c23-4-2-1-3-11(18(36)30-15(8-33)22(40)41)26-19(37)12(5-16(25)34)27-20(38)14(7-32)29-21(39)13(6-31)28-17(35)10(24)9-42/h10-15,31-33,42H,1-9,23-24H2,(H2,25,34)(H,26,37)(H,27,38)(H,28,35)(H,29,39)(H,30,36)(H,40,41)/t10-,11-,12-,13-,14-,15-/m0/s1 |
Clave InChI |
PJNKUDOZXCSTSC-LZXPERKUSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


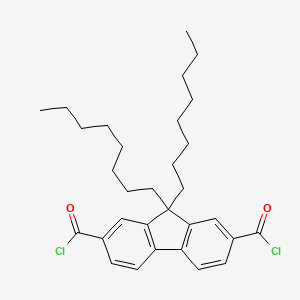
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
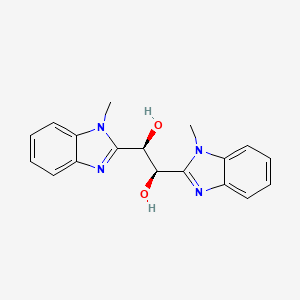
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
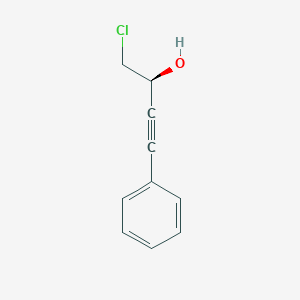
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
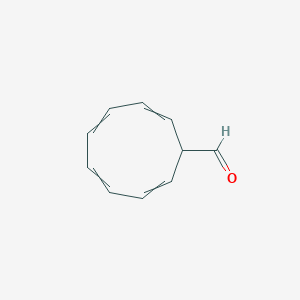
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
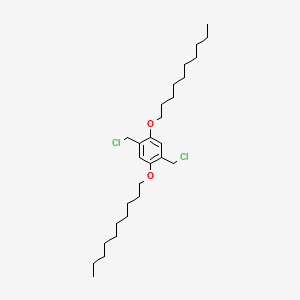
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
